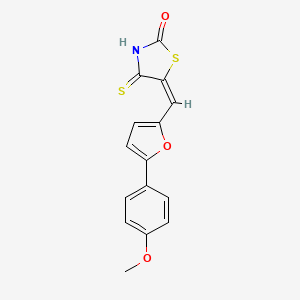

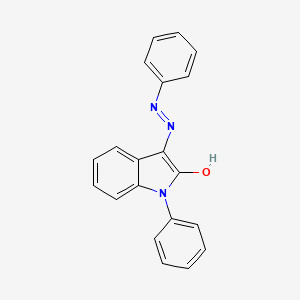

1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

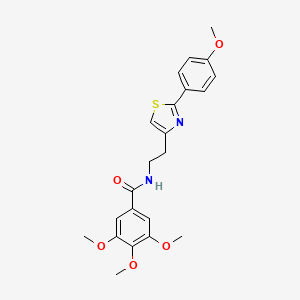

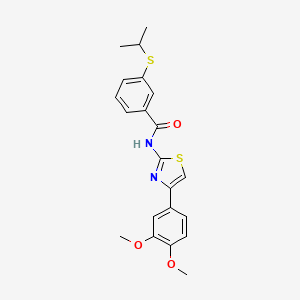

“1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)” is a chemical compound with the molecular formula C20H15N3O . It is a derivative of indole-2,3-dione, which is also known as isatin .

Synthesis Analysis

The synthesis of indole derivatives, including “1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)”, often involves Fischer indolisation, a robust, clean, high-yielding process . This process can be combined with N-alkylation in a one-pot, three-component protocol, which is rapid (total reaction time under 30 minutes), operationally straightforward, and generally high yielding .Molecular Structure Analysis

The molecular structure of “1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s shape and configuration .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)” include its molecular weight, which is 223.2268 . More detailed properties are not available in the current resources.科学的研究の応用

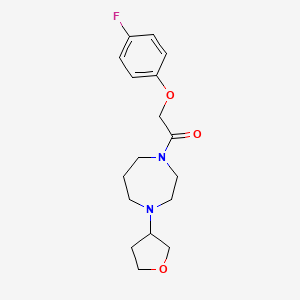

Synthetic Versatility in Organic Chemistry

1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone) and related compounds, like isatins, are highly versatile in synthetic organic chemistry. They are used in synthesizing a wide variety of heterocyclic compounds such as indoles and quinolines, which are crucial for drug synthesis. Additionally, they serve as raw materials in pharmaceutical production due to their ability to modulate biochemical processes (Garden & Pinto, 2001).

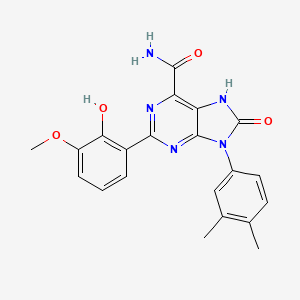

Potential in Kinase Inhibition

Research has identified oxindole-based compounds, closely related to 1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone), as potent inhibitors of cyclin-dependent kinase 2 (CDK2). This inhibition is crucial in the regulation of cell cycle and has potential applications in preventing chemotherapy-induced alopecia (Bramson et al., 2001).

Antiplatelet and Cytotoxicity Assessment

A series of indole-based aryl(aroyl)hydrazone analogs have been synthesized and assessed for their antiplatelet activity. These compounds, including 1-phenyl-1H-indole-2,3-dione derivatives, showed promising activity, with some exhibiting potency comparable to standard drugs. Their minimal toxic effects on platelet cells highlight their potential therapeutic applications (Tehrani et al., 2015).

Applications in Analytical Chemistry

In the field of analytical chemistry, derivatives of 1-phenyl-1H-indole-2,3-dione are used in developing ion-selective electrodes. For example, a study demonstrated the use of a derivative as an effective ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes. This application is crucial for the direct determination of copper ions in various samples (Kopylovich et al., 2011).

Photophysical Properties and Catalysis

Recent research has explored the use of 1-phenyl-1H-indole-2,3-dione derivatives in catalysis and the study of photophysical properties. For instance, Rh(III)-catalyzed reactions involving these compounds have led to the production of highly functionalized organic molecules, exhibiting broad substrate scope and operational simplicity. These findings are significant for the development of novel organic synthesis methods (Shinde et al., 2021).

将来の方向性

The future directions for “1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Indole derivatives are often considered as a “privileged scaffold” within the drug discovery arena , suggesting potential for future research in this area.

作用機序

Target of Action

Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they can induce a range of molecular and cellular effects .

特性

IUPAC Name |

1-phenyl-3-phenyldiazenylindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O/c24-20-19(22-21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23(20)16-11-5-2-6-12-16/h1-14,24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGQKNSLHPDHQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2916427.png)

![N-cyclopropyl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B2916431.png)

![4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2916436.png)

![(3S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2916440.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2916443.png)